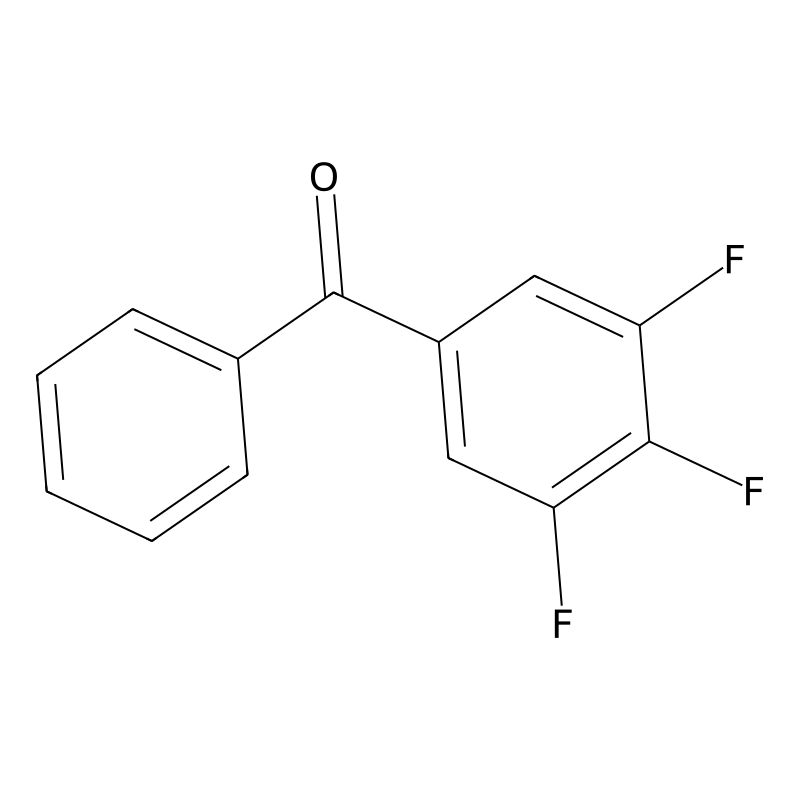3,4,5-Trifluorobenzophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,4,5-Trifluorobenzophenone is an organic compound characterized by the molecular formula C13H7F3O. It is a derivative of benzophenone where three hydrogen atoms are substituted with fluorine atoms located at the 3, 4, and 5 positions of the phenyl rings. This substitution endows the compound with unique chemical properties, including increased stability and reactivity, making it valuable in various scientific and industrial applications.
Synthesis and Characterization
3,4,5-Trifluorobenzophenone is an organic compound with the chemical formula C₁₃H₇F₃O. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of 3,4,5-trifluorobenzophenone has been reported in several scientific publications, and various methods have been described. [, ]
Researchers have also investigated the physical and chemical properties of 3,4,5-trifluorobenzophenone, such as its melting point, boiling point, and solubility. [, ]
Potential Applications
,4,5-Trifluorobenzophenone has been investigated for potential applications in various scientific research fields, including:
- Organic photovoltaics: 3,4,5-Trifluorobenzophenone has been used as a host material in organic photovoltaic devices. []
- Liquid crystals: 3,4,5-Trifluorobenzophenone has been studied for its potential use in liquid crystal displays. []
- Biomedical research: 3,4,5-Trifluorobenzophenone has been used in studies of protein-ligand interactions. []
- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
- Reduction: It can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions, often involving nucleophiles such as amines or thiols .
The biological activity of 3,4,5-Trifluorobenzophenone has been explored in various contexts. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, its interactions with enzymes and proteins are of interest in biochemical research, particularly for studying enzyme-ligand binding dynamics .
Several synthetic routes are available for producing 3,4,5-Trifluorobenzophenone:
- Friedel-Crafts Acylation: This method involves reacting fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction allows for the introduction of the trifluoromethyl group at specific positions on the aromatic ring.
- Nucleophilic Aromatic Substitution: This approach can be employed to functionalize the compound further by replacing the fluorine atoms with other groups .
3,4,5-Trifluorobenzophenone has diverse applications across various fields:
- Material Science: It is used in the production of high-performance materials like polyether ether ketone (PEEK) plastics.
- Pharmaceuticals: The compound serves as a key intermediate in synthesizing various pharmaceutical agents.
- Photoinitiators: It is utilized as a photoinitiator in polymerization reactions due to its ability to absorb light and initiate chemical processes .
Several compounds share structural similarities with 3,4,5-Trifluorobenzophenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,4'-Difluorobenzophenone | Contains two fluorine atoms | Less reactive due to fewer fluorine substituents |
| 3,4-Difluoro-3',4',5'-trifluorobenzophenone | Contains additional fluorine substitutions | Increased reactivity compared to other derivatives |
| 4-Chloro-4'-Methoxybenzophenone | Contains chlorine and methoxy groups | Different functional groups alter chemical properties |
The uniqueness of 3,4,5-Trifluorobenzophenone lies in its specific arrangement of fluorine atoms, which enhances its reactivity and makes it suitable for specialized applications in material science and pharmaceuticals .
XLogP3
GHS Hazard Statements
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








